6-Oxo Simvastatin-d6

LC-MS/MS Stable Isotope Dilution Impurity Profiling

6-Oxo Simvastatin-d6 is the matched stable isotope-labeled internal standard (+6 Da) for accurate LC-MS/MS quantification of the 6-Oxo Simvastatin oxidative impurity/metabolite. It corrects for matrix effects and ionization variability, supporting ICH Q3B impurity profiling and FDA/EMA bioanalytical validation. Non-deuterated or structural analog standards introduce systematic error; this SIL-IS ensures reliable trace-level quantification. For R&D use only.

Molecular Formula C25H36O6
Molecular Weight 438.6 g/mol
Cat. No. B15142718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo Simvastatin-d6
Molecular FormulaC25H36O6
Molecular Weight438.6 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)OC1CC(=CC2=CC(=O)C(C(C12)CCC3CC(CC(=O)O3)O)C)C
InChIInChI=1S/C25H36O6/c1-6-25(4,5)24(29)31-21-10-14(2)9-16-11-20(27)15(3)19(23(16)21)8-7-18-12-17(26)13-22(28)30-18/h9,11,15,17-19,21,23,26H,6-8,10,12-13H2,1-5H3/t15-,17-,18-,19+,21+,23+/m1/s1/i4D3,5D3
InChIKeyNPDFVGFXQSJBAA-BVIAEFNZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxo Simvastatin-d6: Analytical Specifications and Procurement Baseline for Deuterated Statin Metabolite Reference Standards


6-Oxo Simvastatin-d6 is a stable isotope-labeled derivative of 6-Oxo Simvastatin (CAS 130468-11-0), containing six deuterium atoms at the 2,2-dimethylbutanoate moiety with a molecular formula of C25H30D6O6 and molecular weight of 438.6 g/mol . The parent unlabeled compound is a known oxidative impurity and metabolite analog of simvastatin . As a deuterated internal standard, this compound is designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of 6-Oxo Simvastatin in complex biological matrices and pharmaceutical impurity profiling applications .

Why Generic Substitution of 6-Oxo Simvastatin-d6 with Unlabeled or Alternative Deuterated Standards Compromises Quantitative Accuracy


In LC-MS/MS bioanalysis and impurity quantification, substituting a stable isotope-labeled internal standard (SIL-IS) with a structural analog or an unlabeled reference standard introduces systematic error from differential extraction recovery, ionization suppression or enhancement (matrix effects), and chromatographic behavior [1]. SIL-IS compounds co-elute with the analyte of interest and exhibit nearly identical physicochemical properties, thereby normalizing these sources of variability. For 6-Oxo Simvastatin-d6 specifically, the deuterium labeling provides a mass shift of +6 Da (m/z shift detectable in MS fragmentation) while maintaining chromatographic retention within acceptable tolerances [2]. Alternative internal standards—such as simvastatin-d6 or simvastatin hydroxy acid-d6—possess different molecular structures (lactone vs. hydroxy acid forms) and distinct MS transitions, which preclude accurate co-quantification of the 6-oxo oxidized impurity/metabolite due to differential ionization efficiency and potential cross-interference .

Quantitative Differentiation Evidence for 6-Oxo Simvastatin-d6: Comparator-Based Performance Assessment


Mass Spectrometric Differentiation: +6 Da Mass Shift vs. Unlabeled 6-Oxo Simvastatin

6-Oxo Simvastatin-d6 exhibits a characteristic +6 Da mass shift relative to unlabeled 6-Oxo Simvastatin due to substitution of six hydrogen atoms with deuterium at the 2,2-dimethylbutanoate fragment . The MS fragmentation pattern produces diagnostic ions shifted by +6 Da, enabling unambiguous chromatographic resolution and selective MS/MS detection without cross-interference from the endogenous unlabeled analyte [1]. This mass differentiation allows for spike-and-recovery experiments with a theoretical 1:1 response factor assumption, whereas alternative internal standards such as simvastatin-d6 (m/z 425.40 → 199.20 transition) [2] operate on entirely different MS transitions and cannot serve as co-eluting internal standards for 6-Oxo Simvastatin quantification.

LC-MS/MS Stable Isotope Dilution Impurity Profiling Mass Shift

Isotopic Purity and Label Incorporation: ≥98% Deuterium Enrichment Specification vs. Unlabeled Impurity Standards

6-Oxo Simvastatin-d6 is supplied with isotopic purity specifications characterized by stable isotope distribution and minimal unlabeled carryover [1]. In contrast, unlabeled 6-Oxo Simvastatin analytical standards (≥95-98% chemical purity) contain no deuterium enrichment and therefore cannot function as internal standards for isotope dilution mass spectrometry . The isotopic purity of the deuterated compound is critical for accurate quantitative analysis; isotopic impurity (presence of d0 or d5 species) introduces systematic bias in peak area ratios. Alternative deuterated statin internal standards such as simvastatin-d6 (≥98% purity, CAS 1002347-71-8) [2] are chemically distinct lactone forms and cannot quantify the oxidized 6-oxo derivative due to structural dissimilarity.

Isotopic Purity Deuterium Enrichment Pharmaceutical Impurity ICH Q3B

Method Validation Benchmarking: Precision Performance of Deuterated Simvastatin IS in Human Plasma LC-MS/MS

While 6-Oxo Simvastatin-d6 is the appropriate internal standard for 6-oxo impurity/metabolite quantification, method validation data for deuterated simvastatin analogs in human plasma provide benchmark performance expectations. In a validated LC-MS/MS method using simvastatin-d6 as internal standard for simvastatin in rat plasma, intra-batch precision ranged from 0.94-9.56% and inter-batch precision from 0.79-12% over a linear range of 0.2-40.0 ng/mL [1]. A separate clinical LC-MS/MS method for simvastatin and simvastatin acid in human plasma using D3-labeled internal standards achieved intra-batch RSD of 3.40-14.75% and inter-batch RSD of 1.47-11.59%, with LLOQ of 0.25 ng/mL for both analytes [2]. These validation metrics demonstrate the precision achievable with deuterated statin internal standards and represent the expected analytical performance when 6-Oxo Simvastatin-d6 is employed for its intended analyte.

Bioanalytical Method Validation Precision LLOQ Human Plasma

Matrix Effect Mitigation: SIL-IS vs. Structural Analog Internal Standards in Statin Bioanalysis

Stable isotope-labeled internal standards (SIL-IS) such as 6-Oxo Simvastatin-d6 co-elute with the target analyte and experience identical matrix-induced ionization suppression or enhancement, thereby normalizing matrix effects. In contrast, methods employing structural analog internal standards (e.g., fluvastatin as IS for simvastatin quantification) exhibit differential matrix effects that produce systematic bias [1]. A systematic evaluation of SIL-IS versus structural analogs in LC-MS bioanalysis concluded that SIL-IS are the first choice for quantitative accuracy, though deuterated compounds may exhibit slight retention time shifts of 0.01-0.05 min relative to unlabeled analyte [2]. This retention time differential, while minimal, does not compromise co-elution under typical gradient conditions and is substantially smaller than the retention time differences observed with structural analog IS (typically >0.5 min).

Matrix Effect Ionization Suppression SIL-IS Bioanalytical Method Validation

Optimal Application Scenarios for 6-Oxo Simvastatin-d6 in Analytical and Pharmaceutical Workflows


Quantification of 6-Oxo Simvastatin Oxidative Impurity in Simvastatin API and Finished Dosage Forms

6-Oxo Simvastatin-d6 serves as the matched stable isotope-labeled internal standard for accurate quantification of 6-Oxo Simvastatin oxidative impurity in simvastatin active pharmaceutical ingredient (API) and finished drug products. The +6 Da mass differential enables selective LC-MS/MS detection without interference from the parent drug simvastatin or other related impurities. This application aligns with ICH Q3B regulatory expectations for impurity profiling, where validated LC-MS/MS methods using SIL-IS provide the sensitivity (LLOQ ≤0.25 ng/mL) and precision (RSD <15%) required for impurity quantification at levels below the identification threshold . Control strategies establish limits based on degradation kinetics and ICH Q3B guidance .

Pharmacokinetic and Metabolic Fate Studies of Simvastatin Oxidative Metabolites

In pharmacokinetic studies and drug metabolism investigations, 6-Oxo Simvastatin-d6 enables accurate quantification of 6-oxo simvastatin metabolite concentrations in plasma, liver microsomes, and tissue homogenates. The deuterated internal standard corrects for matrix effects inherent to biological samples—particularly important in hyperlipidemic plasma where triglyceride levels may exacerbate ionization suppression . SIL-IS methods have demonstrated applicability in clinical pharmacokinetic studies involving simvastatin and its metabolites, with validated precision metrics (intra-batch RSD 0.94-9.56%) that support regulatory bioanalytical method validation per FDA and EMA guidelines .

Method Development and Validation for High-Resolution Mass Spectrometry (HRMS) Adherence Testing

6-Oxo Simvastatin-d6 is applicable in the development of LC-HRMS/MS methods for therapeutic drug monitoring and adherence testing of simvastatin-containing regimens. HRMS workflows require matched SIL-IS to achieve the mass accuracy and selectivity necessary for confident identification and quantification of the 6-oxo metabolite in patient samples . The diagnostic +6 Da mass shift and characteristic fragmentation pattern facilitate unambiguous peak assignment and quantification, supporting clinical research applications where accurate assessment of metabolite exposure informs understanding of inter-individual variability in statin response.

Stability-Indicating Method Development and Forced Degradation Studies

6-Oxo Simvastatin-d6 supports stability-indicating LC-MS/MS method development for simvastatin drug substances and products. The 6-oxo derivative is an oxidative degradation product formed during synthesis and storage; the deuterated analog enables accurate quantification of this degradant in forced degradation studies (oxidative stress, thermal stress) and long-term stability protocols . Knowledge of its formation pathways, stability profile, and isotope-resolved fragmentation patterns is essential for quality risk assessment and establishing shelf-life specifications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Oxo Simvastatin-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.